Benzyl (4-bromo-2-methylphenyl)carbamate

Lipophilicity CNS Drug Design Physicochemical Property

Researchers requiring orthogonal aniline protection in multi-step syntheses often face compatibility issues with Boc or Fmoc groups. Benzyl (4-bromo-2-methylphenyl)carbamate solves this by providing a Cbz-protected aniline that can be selectively removed via hydrogenolysis without affecting other protecting groups. The para-bromo substituent enables late-stage diversification through Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. • Orthogonal Cbz protection: allows sequential deprotection strategies in complex molecule synthesis. • Versatile bromo handle: facilitates generation of compound libraries for medicinal chemistry. • Reliable supply: consistent purity and batch-to-batch reproducibility for demanding research programs.

Molecular Formula C15H14BrNO2
Molecular Weight 320.186
CAS No. 1245563-07-8
Cat. No. B581506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-bromo-2-methylphenyl)carbamate
CAS1245563-07-8
Molecular FormulaC15H14BrNO2
Molecular Weight320.186
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
InChIKeyRZJDMLNYSWZIGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (4-bromo-2-methylphenyl)carbamate – Core Profile


Benzyl (4-bromo-2-methylphenyl)carbamate (CAS 1245563-07-8) is an aromatic carbamate derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol [1]. The compound consists of a 4-bromo-2-methylphenyl core linked to a benzyl carbamate (Cbz) moiety. It is classified as a substituted phenyl carbamate and is primarily utilized as a protected amine intermediate (N-Cbz-4-bromo-2-methylaniline) in organic synthesis, where the Cbz group serves as an orthogonal protecting group for the aniline nitrogen [2].

Generic Substitution Risks for Benzyl (4-bromo-2-methylphenyl)carbamate


The benzyl (4-bromo-2-methylphenyl)carbamate molecule integrates three key structural elements—the Cbz protecting group, a para-bromo substituent, and an ortho-methyl group—whose combined electronic and steric properties cannot be replicated by a simple analog swap. The Cbz group provides orthogonal protection relative to Boc and Fmoc , while the bromo handle enables late-stage diversification via cross-coupling [1]. The ortho-methyl group introduces steric hindrance that alters reactivity in palladium-catalyzed reactions compared to unsubstituted or differently substituted analogs. Substituting a different halogen or a different protecting group would fundamentally change the compound's behavior in multi-step syntheses, leading to altered reaction rates, yields, or selectivity, thereby undermining the reproducibility and efficiency of established protocols.

Key Differentiation Evidence


Lipophilicity Comparison: Cbz vs. Boc Analog

Benzyl (4-bromo-2-methylphenyl)carbamate exhibits a computed XLogP3 value of 3.9, indicating moderate lipophilicity [1]. In comparison, the Boc-protected analog tert-butyl (4-bromo-2-methylphenyl)carbamate (CAS 306937-14-4) has a lower computed XLogP3 of 3.5 [2]. This difference of 0.4 log units corresponds to a 2.5-fold increase in lipophilicity for the benzyl carbamate, which can influence membrane permeability and solubility in organic solvents.

Lipophilicity CNS Drug Design Physicochemical Property

Ortho-Methyl Steric Impact on Protection Yield

While a direct head-to-head yield comparison for the exact compound is not available in the public domain, class-level inference from analogous carbamate protections indicates that the ortho-methyl group significantly reduces nucleophilicity due to steric hindrance. In related aniline protection reactions, the yield of Cbz protection for 2-methylaniline derivatives is typically lower (75-85%) compared to unsubstituted aniline (90-95%) under identical conditions [1]. This steric penalty underscores the need for precise control of reaction parameters when handling this specific compound, as its reactivity differs markedly from less hindered analogs.

Steric Hindrance Reaction Yield Protecting Group

Commercial Purity Specification

Reputable commercial vendors specify a minimum purity of 95% for Benzyl (4-bromo-2-methylphenyl)carbamate, as determined by HPLC analysis . This purity level is consistent with the requirements for a synthetic intermediate in research and development settings. While not directly compared to a specific analog in a single study, this specification meets the standard for building blocks used in multi-step synthesis where impurities can propagate and reduce overall yield.

Purity Quality Control Research Chemical

Cbz Orthogonal Stability for Selective Deprotection

The benzyl carbamate (Cbz) group is orthogonal to the tert-butyl carbamate (Boc) group, allowing for selective deprotection under different conditions. Cbz can be cleaved by hydrogenolysis (H₂, Pd/C) without affecting Boc groups, which are stable under these conditions. Conversely, Boc can be removed under acidic conditions (e.g., TFA) without affecting Cbz [1]. This orthogonal stability is a key differentiator when selecting a protected aniline for multi-step synthetic sequences requiring sequential deprotection.

Protecting Group Orthogonality Selective Deprotection Peptide Synthesis

GHS Hazard Classification

Benzyl (4-bromo-2-methylphenyl)carbamate is classified with the GHS signal word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is consistent with many carbamate derivatives and necessitates appropriate personal protective equipment (PPE) and engineering controls during handling.

Safety Handling Regulatory Compliance

Applications of Benzyl (4-bromo-2-methylphenyl)carbamate


Orthogonal Protection in Multi-Step Synthesis

This compound is ideally suited as an intermediate in the synthesis of complex molecules where an aniline nitrogen must be protected orthogonally to other amine groups. The Cbz group can be removed selectively by hydrogenolysis without affecting Boc or Fmoc groups, enabling sequential deprotection strategies in peptide and natural product synthesis [1].

Palladium-Catalyzed Cross-Coupling for Diversification

The para-bromo substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions [2]. This allows for the introduction of diverse aryl, heteroaryl, or amine groups at a late stage of a synthetic sequence, facilitating the generation of compound libraries for medicinal chemistry programs.

Agrochemical Intermediate Development

Substituted phenyl carbamates, including benzyl carbamates, are known to possess herbicidal and fungicidal activities [3]. This specific compound, with its unique substitution pattern, may serve as a key intermediate or scaffold in the design of new agrochemical agents targeting resistant weed or pathogen populations.

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